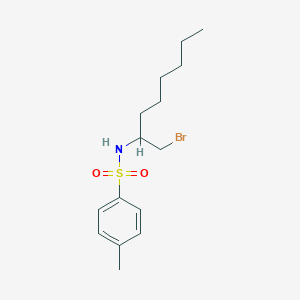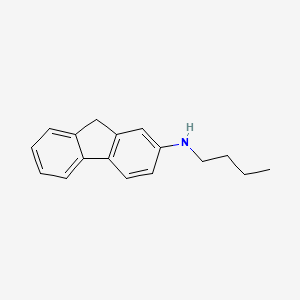![molecular formula C9H16S2 B14355459 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene CAS No. 93553-99-2](/img/structure/B14355459.png)
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is an organic compound with the molecular formula C6H10S2. It is also known as allyl 1-propenyl disulfide. This compound is characterized by the presence of two sulfanyl groups attached to a propene backbone. It is a member of the disulfide family and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene typically involves the reaction of allyl sulfide with propenyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disulfide bond. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene involves its interaction with biological molecules through its sulfanyl groups. These groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: Similar structure but different stereochemistry.
S-Allyl 2-propene-1-sulfonothioate: Contains a sulfonothioate group instead of a disulfide bond.
(Z)-1-Methyl-3-(prop-1-en-1-yl)trisulfane: Contains a trisulfide bond instead of a disulfide bond .
Uniqueness
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is unique due to its specific disulfide bond configuration and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
93553-99-2 |
|---|---|
Molekularformel |
C9H16S2 |
Molekulargewicht |
188.4 g/mol |
IUPAC-Name |
3-prop-2-enylsulfanyl-1-propylsulfanylprop-1-ene |
InChI |
InChI=1S/C9H16S2/c1-3-6-10-8-5-9-11-7-4-2/h3,5,9H,1,4,6-8H2,2H3 |
InChI-Schlüssel |
CLMKRASQEPMFIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC=CCSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)



![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)


![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)




